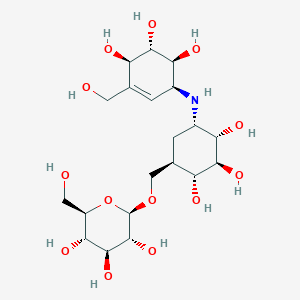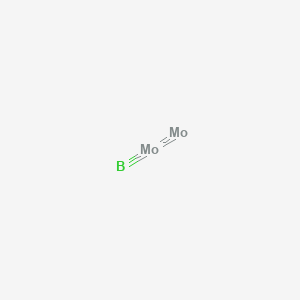
germanium dipotassium trioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germanium dipotassium trioxide is an inorganic compound with the chemical formula GeK₂O₃ It is a compound of germanium, a metalloid element, and potassium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Germanium dipotassium trioxide can be synthesized through various methods. One common method involves the reaction of germanium dioxide (GeO₂) with potassium hydroxide (KOH) in an aqueous solution. The reaction proceeds as follows:
GeO2+2KOH→GeK2O3+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting germanium dioxide with potassium carbonate (K₂CO₃) at elevated temperatures. The reaction is typically carried out in a furnace, and the product is purified through recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, such as germanium dioxide.
Substitution: this compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Reagents such as halogens (Cl₂, Br₂) or organic compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state compounds of germanium.
Reduction: Germanium dioxide (GeO₂) or elemental germanium.
Substitution: Various substituted germanium compounds depending on the reagents used.
Applications De Recherche Scientifique
Germanium dipotassium trioxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other germanium compounds and as a catalyst in various chemical reactions.
Biology: Germanium compounds have been studied for their potential biological activities, including anti-inflammatory and immunomodulatory effects.
Medicine: Research has explored the use of germanium compounds in the treatment of certain diseases, such as cancer and viral infections.
Industry: this compound is used in the production of semiconductors, optical fibers, and infrared optics due to its unique electronic and optical properties.
Mécanisme D'action
The mechanism by which germanium dipotassium trioxide exerts its effects involves its interaction with molecular targets and pathways. In biological systems, germanium compounds can modulate immune responses, inhibit the growth of cancer cells, and exhibit antioxidant properties. The exact molecular targets and pathways are still under investigation, but it is believed that germanium compounds can interact with cellular proteins and enzymes, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Germanium dioxide (GeO₂): A common germanium compound used in the production of optical fibers and semiconductors.
Germanium tetrachloride (GeCl₄): Used in the production of high-purity germanium crystals and as a precursor for other germanium compounds.
Organogermanium compounds: Such as carboxyethyl germanium sesquioxide, which have potential therapeutic applications.
Uniqueness: Germanium dipotassium trioxide is unique due to its specific combination of germanium and potassium, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
12398-45-7 |
|---|---|
Formule moléculaire |
GeK2O3 |
Poids moléculaire |
198.82 g/mol |
Nom IUPAC |
dipotassium;germanium(4+);oxygen(2-) |
InChI |
InChI=1S/Ge.2K.3O/q+4;2*+1;3*-2 |
Clé InChI |
OAIUOLBQEZRYCB-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[K+].[K+].[Ge+4] |
Synonymes |
germanium dipotassium trioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)


